![molecular formula C14H18BrN3O2 B13578802 tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13578802.png)
tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a brominated imidazo[1,2-a]pyridine moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate typically involves multiple steps:
-
Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor. This step often requires the use of a strong base and a suitable solvent under reflux conditions.
-
Bromination: : The synthesized imidazo[1,2-a]pyridine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
-
Introduction of the tert-Butyl Group: : The brominated imidazo[1,2-a]pyridine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step introduces the tert-butyl group and forms the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of de-brominated products.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate involves its interaction with specific molecular targets. The brominated imidazo[1,2-a]pyridine moiety is likely to engage in binding interactions with proteins or enzymes, potentially inhibiting their activity. The carbamate group may also play a role in modulating the compound’s biological activity by influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butylN-[(1R)-1-{8-chloroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-butylN-[(1R)-1-{8-fluoroimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Similar structure but with a fluorine atom instead of bromine.
tert-butylN-[(1R)-1-{8-iodoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of tert-butylN-[(1R)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate lies in its bromine atom, which can participate in specific interactions and reactions that other halogenated analogs may not
Eigenschaften
Molekularformel |
C14H18BrN3O2 |
|---|---|
Molekulargewicht |
340.22 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-(8-bromoimidazo[1,2-a]pyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18BrN3O2/c1-9(16-13(19)20-14(2,3)4)11-8-18-7-5-6-10(15)12(18)17-11/h5-9H,1-4H3,(H,16,19)/t9-/m1/s1 |
InChI-Schlüssel |
SWXAZDNRJYCGAW-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1=CN2C=CC=C(C2=N1)Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


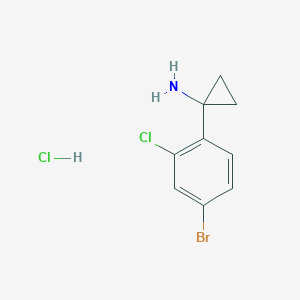
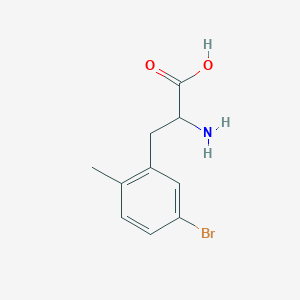
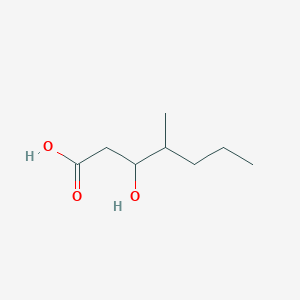

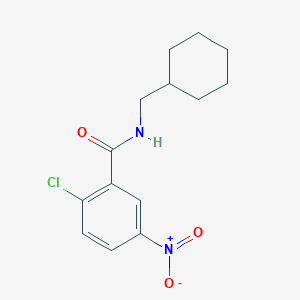
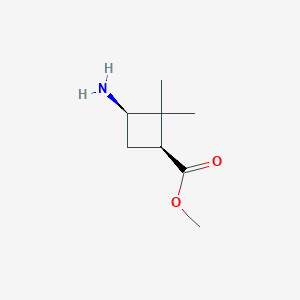
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
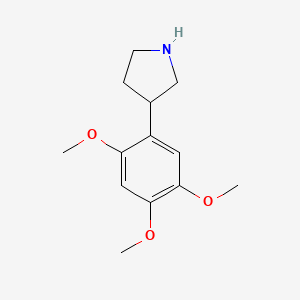
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
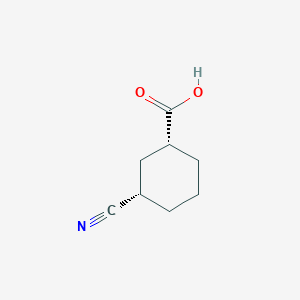
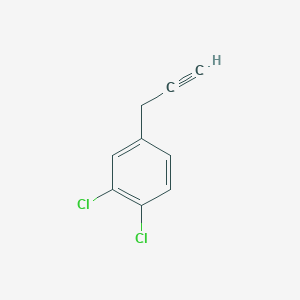
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
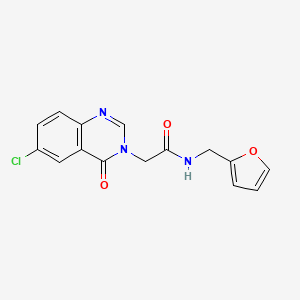
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
